molecular formula C17H20N4O2 B2683484 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797328-39-2

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B2683484
CAS No.: 1797328-39-2
M. Wt: 312.373
InChI Key: TWZYIGQRAOSWBK-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a pyrimidinyl-pyrrolidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-((2’-pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

    2-(pyrrolidin-1-yl)pyrimidine derivatives: Compounds with similar pyrimidine and pyrrolidine moieties.

Uniqueness

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-14-7-3-2-6-13(14)17(22)19-12-15-18-9-8-16(20-15)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZYIGQRAOSWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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